(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N4O/c18-11-4-5-15-22-12(9-24(15)8-11)6-10(7-21)17(25)23-16-13(19)2-1-3-14(16)20/h1-6,8-9H,(H,23,25)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFWUYJJEKKTHO-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C(=CC2=CN3C=C(C=CC3=N2)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C(=C/C2=CN3C=C(C=CC3=N2)Cl)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Halocarbonyl Compounds
The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For 6-chloro substitution, 2-amino-5-chloropyridine reacts with chloroacetaldehyde under acidic conditions (HCl, ethanol, 80°C), yielding 6-chloroimidazo[1,2-a]pyridine in 72–78% yield.
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Amino-5-chloropyridine | Ethanol | 80 | 78 |
| Chloroacetaldehyde | HCl (cat.) | Reflux | 72 |
Multi-Component Reactions (MCRs)
A five-component cascade reaction using cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene generates functionalized imidazo[1,2-a]pyridines. This method, while efficient for diverse substitutions, requires post-synthetic chlorination at position 6 using POCl₃/DMF (65% yield).
Formation of α-Cyano Acrylamide Backbone
Knoevenagel Condensation
The α-cyano acrylamide segment is constructed via Knoevenagel condensation between 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde and cyanoacetamide. Catalysis by piperidine in ethanol at 60°C affords the (E)-isomer selectively (85% yield), with stereocontrol driven by conjugate stabilization.
Optimization Data
| Base Catalyst | Solvent | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 6 | 95:5 | 85 |
| DBU | DMF | 4 | 88:12 | 78 |
Direct Cyanation Strategies
Alternative routes employ Pd-catalyzed cyanation of propenamide precursors. Using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 120°C, cyanation proceeds with 70% yield but requires rigorous exclusion of moisture.
Amide Coupling with 2,6-Dichlorophenylamine
Schlenk-Type Acid Chloride Activation
The carboxylic acid derivative of the cyano acrylamide intermediate is converted to its acid chloride using oxalyl chloride (1.2 eq, DCM, 0°C). Subsequent reaction with 2,6-dichloroaniline in THF with triethylamine (2 eq) achieves 89% coupling efficiency.
Critical Parameters
- Oxalyl chloride stoichiometry : >1.1 eq ensures complete activation.
- Temperature control : <5°C minimizes side reactions.
Microwave-Assisted Coupling
Microwave irradiation (150°C, 20 min) in DMF accelerates amide bond formation, improving yields to 92% while reducing reaction time from 12 h to 30 min.
Crystallization and Purification
Solvent Systems for Recrystallization
Ethanol/water (7:3 v/v) provides optimal crystal growth for the final compound, with hydrogen-bonded dimers observed via X-ray diffraction (similar to). Purity >99% is achieved after two recrystallizations.
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate 1:1) resolves E/Z isomers, though the E-configuration predominates (>95%) under standard conditions.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A pilot-scale continuous flow system (2 L/h throughput) integrates imidazo[1,2-a]pyridine synthesis and Knoevenagel steps, achieving 81% overall yield with 98.5% purity. Key advantages include reduced solvent waste and improved thermal management.
Green Chemistry Approaches
Water-ethanol mixtures (9:1) as reaction media decrease environmental impact, with 76% yield maintained for the condensation step.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The crystal structure (CCDC 2054321) reveals planar imidazo[1,2-a]pyridine and dichlorophenyl rings, with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide
- (E)-3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide
Uniqueness
The uniqueness of (E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide lies in its specific substitution pattern and the presence of the cyano group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, beginning with the preparation of 6-chloroimidazo[1,2-a]pyridine derivatives. These derivatives are then reacted with suitable electrophiles to form the desired enamide structure. The synthetic pathway may include:
- Formation of Imidazo[1,2-a]pyridine : Starting from 2-aminopyridine derivatives and appropriate carbonyl compounds.
- Condensation Reactions : Utilizing Claisen-Schmidt condensation to create the prop-2-enamide framework.
- Functionalization : Introducing cyano and dichlorophenyl groups through nucleophilic substitutions or coupling reactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, several derivatives have been tested against resistant strains of Candida albicans, demonstrating varying degrees of efficacy. The minimum inhibitory concentrations (MICs) for active compounds were determined using microdilution methods, showing promising results against fungal pathogens .
Antiviral Activity
The compound's structural analogs have been investigated for their antiviral properties, particularly against HIV. In vitro studies have shown that certain derivatives can inhibit HIV reverse transcriptase with low cytotoxicity. For example, compounds containing cyano groups at specific positions exhibited potent activity against wild-type HIV strains .
Case Studies
- Antifungal Activity : A study synthesized ten new derivatives of imidazo[1,2-a]pyridine and evaluated their antifungal activity against Candida albicans. Four compounds showed significant antifungal activity with MIC values ranging from 0.5 to 4 µg/mL .
- Antiviral Screening : Another research focused on structurally diverse heterocycles related to imidazo[1,2-a]pyridine and assessed their inhibition against wild-type HIV strains in TZM-bl cells. The most effective compound demonstrated an EC50 value of 0.24 nM with minimal cytotoxicity .
Data Tables
| Compound Name | Activity Type | EC50 (nM) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antiviral | 0.24 | - |
| Compound B | Antifungal | - | 0.5 |
| Compound C | Antifungal | - | 4 |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, such as cyclocondensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds. For the target compound, key steps include:
- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the 2,6-dichlorophenyl group .
- Cyanation : Use of cyano sources (e.g., CuCN or KCN) under controlled pH and temperature to avoid side reactions .
- Optimization : Bayesian algorithms or Design of Experiments (DoE) can systematically optimize solvent polarity, catalyst loading, and reaction time to improve yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving stereochemistry and hydrogen-bonding networks .
- Spectroscopy :
- NMR : - and -NMR to confirm substituent positions and E/Z isomerism .
- IR : Identification of cyano (C≡N, ~2200 cm) and amide (C=O, ~1650 cm) groups .
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding interactions and reactivity?
- Graph set analysis : Etter’s formalism (e.g., R(8) motifs) identifies hydrogen-bonding patterns in crystals, aiding in predicting solubility and stability .
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and regioselectivity in reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity studies .
Q. How to resolve contradictions in biological activity data across studies?
- Purity validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .
- Assay conditions : Standardize buffer pH, temperature, and cell lines to minimize variability .
- Control experiments : Include known inhibitors/agonists to validate assay sensitivity .
Q. What experimental designs are effective for studying degradation pathways?
- Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline), then analyze products via LC-MS .
- Mechanistic insights : Isotopic labeling (e.g., ) tracks hydrolysis pathways of the cyano and enamide groups .
Q. How to validate target engagement in biochemical assays?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) with purified proteins .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .
- Mutagenesis : Engineer key residues in the target protein to test interaction hypotheses .
Q. What strategies address low yields in multi-step synthesis?
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., enamide precursors) via flash chromatography .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., cyclocondensation) .
- In-line analytics : Real-time monitoring (e.g., FTIR) adjusts reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
